4-(Methylthio)pyridine
Overview
Description
4-(Methylthio)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyridine ring substituted with a methylthio group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Methylthio)pyridine can be synthesized through several methods. One common approach involves the reaction of 4-chloropyridine with sodium methylthiolate. The reaction typically occurs in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures. The general reaction scheme is as follows:
4-Chloropyridine+Sodium methylthiolate→this compound+Sodium chloride
Another method involves the use of 4-bromopyridine and methylthiol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and reaction time, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(Methylthio)pyridine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced to a piperidine ring using reducing agents like lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar solvents like DMSO or acetonitrile.
Major Products Formed
Oxidation: 4-(Methylsulfinyl)pyridine, 4-(Methylsulfonyl)pyridine.
Reduction: 4-(Methylthio)piperidine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
4-(Methylthio)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of various functionalized pyridines.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential pharmacophore in drug discovery and development. Its derivatives may exhibit therapeutic properties.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Methylthio)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The methylthio group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and targets involved vary depending on the specific context and application.
Comparison with Similar Compounds
4-(Methylthio)pyridine can be compared with other similar compounds, such as:
4-(Methylsulfinyl)pyridine: An oxidized derivative with a sulfinyl group instead of a methylthio group. It may exhibit different chemical reactivity and biological activity.
4-(Methylsulfonyl)pyridine: Another oxidized derivative with a sulfonyl group. It is more polar and may have distinct properties compared to this compound.
4-(Methylamino)pyridine: A compound with a methylamino group at the 4-position. It has different electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methylthio group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-methylsulfanylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NS/c1-8-6-2-4-7-5-3-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHSSZMKKXPBAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00177105 | |
Record name | Pyridine, 4-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00177105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22581-72-2 | |
Record name | Pyridine, 4-(methylthio)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022581722 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Methylthio)pyridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75094 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyridine, 4-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00177105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Methylthio)pyridine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98S9492322 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-(Methylthio)pyridine in modifying gold electrodes for oxygen reduction reactions?
A1: this compound acts as a bridging molecule, enabling the self-assembly of Cobalt(II)phthalocyanine (Co(II)Pc) onto the gold electrode surface []. The sulfur atom in MTP coordinates with the gold surface, while the pyridine nitrogen coordinates axially with Co(II)Pc, forming a monolayer structure. This modification significantly improves the electrocatalytic activity of the electrode towards oxygen reduction.
Q2: How does the use of this compound compare to other similar compounds in this application?
A2: Research has shown that the length of the alkyl chain attached to the pyridine ring influences the catalytic activity. Comparing this compound (MTP) with 4-(4-methylthiobenzo)pyridine (MTPP), which has a longer alkyl chain, revealed that the electrode modified with MTPP/Co(II)Pc exhibited superior electrocatalytic performance compared to the MTP/Co(II)Pc modified electrode []. This suggests that a longer alkyl chain might facilitate electron transfer processes, enhancing the overall catalytic activity.
Q3: Are there any characterization techniques used to confirm the successful modification of the gold electrode with this compound and Co(II)Pc?
A3: While the provided abstracts don't delve into specific characterization techniques, several methods could be employed to confirm the successful modification. These include:
Q4: What are the potential advantages of using a this compound modified electrode for electrocatalyzed oxygen reduction compared to other approaches?
A4: This approach holds several potential advantages:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.